![molecular formula C11H11N5OS B2594758 N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097883-29-7](/img/structure/B2594758.png)

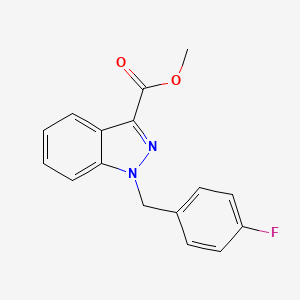

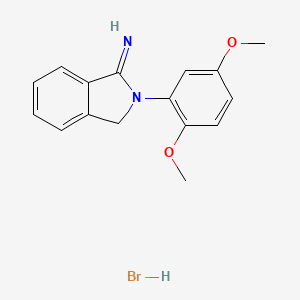

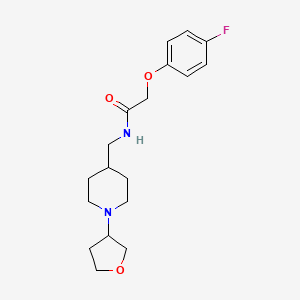

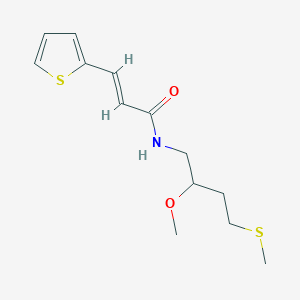

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as GSK-3 inhibitor, as it has been found to effectively inhibit the activity of glycogen synthase kinase 3 (GSK-3), which is involved in various physiological processes.

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives exhibit antibacterial properties. In a study, compounds synthesized from phenylthiosemicarbazide and methoxy cinnamic acid demonstrated inhibitory effects against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus hominis . These findings highlight the potential of this compound in combating bacterial infections.

Antiviral Potential

While specific data on the antiviral activity of N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine are scarce, it’s worth exploring its potential in inhibiting viral replication. Triazole derivatives, which share structural similarities with thiadiazoles, have shown promise as antiviral agents . Further investigation is warranted.

Anticancer Properties

Thiadiazoles, including 1,3,4-thiadiazole derivatives, have been studied for their anticancer activity. Although direct evidence for this specific compound is limited, related molecules have demonstrated cytotoxic effects against cancer cell lines . Investigating its impact on cancer cells could yield valuable insights.

Antioxidant Effects

Cancer prevention agents play a crucial role in protecting cells against oxidative damage. While no direct studies exist for this compound, its structural features suggest potential antioxidant properties. Further research could explore its ability to scavenge free radicals and mitigate oxidative stress .

Kinase Inhibition

In silico docking studies revealed that N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine interacts with the kinase ThiM from Klebsiella pneumoniae . Investigating its kinase inhibition profile could lead to novel therapeutic applications.

DNA Interaction

Understanding the compound’s interaction with DNA is crucial. UV-vis spectroscopic methods can shed light on its binding affinity with calf thymus-DNA (CT-DNA) . Such insights may inform drug design targeting DNA-related processes.

properties

IUPAC Name |

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5OS/c17-11(9-6-18-7-12-9)16-4-8(5-16)14-10-2-1-3-13-15-10/h1-3,6-8H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOAOWZWJSQCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CSC=N2)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[(2-Chlorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2594679.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2594686.png)

![benzo[b]thiophen-2-yl(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2594690.png)

![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2594696.png)